molecular formula C20H14N4O5 B5585815 4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE

4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE

Cat. No.: B5585815
M. Wt: 390.3 g/mol
InChI Key: VTDFDYBLRBOHIS-LPYMAVHISA-N
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Description

4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a pyridine ring, a formamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves a multi-step process. One common method includes the reaction of 5-((4-methoxyphenyl)ethynyl)pyridine-2-amine with 2-hydroxy-5-((4-nitrophenyl)ethynyl)benzaldehyde under anaerobic conditions . The reaction mixture is refluxed for 12 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19(18-3-1-2-12-21-18)23-22-13-14-4-10-17(11-5-14)29-20(26)15-6-8-16(9-7-15)24(27)28/h1-13H,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDFDYBLRBOHIS-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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